molecular formula C23H20N4O3S2 B10898080 4-{3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid

4-{3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B10898080
M. Wt: 464.6 g/mol
InChI Key: IRNFTQLBQNNQFE-WYMPLXKRSA-N
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Description

4-[3-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOIC ACID is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOIC ACID typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of the Pyrrole Ring: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines.

    Coupling Reactions: The benzothiazole and pyrrole moieties are then coupled using appropriate linkers and reagents, such as hydrazine derivatives, to form the hydrazone linkage.

    Introduction of the Benzoic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrazine Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-[3-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOIC ACID has shown potential as an anticonvulsant agent. Studies have indicated its ability to interact with molecular targets involved in epilepsy, such as GABA receptors and sodium channels .

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, particularly those targeting neurological disorders. Its ability to undergo various chemical reactions also makes it useful in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOIC ACID involves its interaction with molecular targets such as GABA receptors and sodium channels. By binding to these targets, the compound can modulate neuronal excitability and reduce seizure activity. The exact pathways and molecular interactions are still under investigation, but its structure suggests a multi-target approach to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINE: Shares the benzothiazole and hydrazine moieties but lacks the pyrrole and benzoic acid groups.

    4-(1H-PYRROL-1-YL)BENZOIC ACID: Contains the pyrrole and benzoic acid groups but lacks the benzothiazole moiety.

Uniqueness

4-[3-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOIC ACID is unique due to its combination of benzothiazole, pyrrole, and benzoic acid groups. This unique structure allows it to interact with multiple molecular targets, making it a promising candidate for the development of multi-target drugs for neurological disorders.

Properties

Molecular Formula

C23H20N4O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

4-[3-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C23H20N4O3S2/c1-14-11-17(15(2)27(14)18-9-7-16(8-10-18)22(29)30)12-24-26-21(28)13-31-23-25-19-5-3-4-6-20(19)32-23/h3-12H,13H2,1-2H3,(H,26,28)(H,29,30)/b24-12+

InChI Key

IRNFTQLBQNNQFE-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=NNC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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